1-methyl-1H-1,2,4-triazole-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Drug Precursor Applications
- Synthesis of Functionalized Triazoles : A study by Sekh et al. (2021) developed a new synthetic route to create functionalized 1H-1,2,3-triazole-4-carbonitriles. These compounds serve as precursors for the preparation of 2-triazol-4-yl-thieno[2,3-d]pyrimidines, which have potential in anticancer drug discovery.
Antimicrobial Applications
- Antimicrobial Activities : A group of novel triazole derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, were synthesized and evaluated for antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Chemical Properties and Transformations
- Chemical Transformations : The study of the chemical reactivity of various triazole derivatives, like 6-methylchromone-3-carbonitrile, under nucleophilic conditions, reveals a variety of heterocyclic systems. These studies contribute to the understanding of the chemical properties of triazoles (Ibrahim & El-Gohary, 2016).
Supramolecular Interactions
- Supramolecular Chemistry : Research on 1,2,3-triazoles highlights their diverse supramolecular interactions, making them valuable in supramolecular and coordination chemistry. The nitrogen-rich triazole offers multiple coordination modes and can form powerful carbanionic and mesoionic carbene donors (Schulze & Schubert, 2014).
Applications in Material Science
Corrosion Inhibition : Pyrazolotriazole derivatives have been studied for their anti-corrosion properties on carbon steel in acidic solutions. Their effectiveness is explored using electrochemical, density functional theory (DFT), and molecular dynamics (MD) simulation techniques (Guo et al., 2019).
Explosive Materials : A triazolotriazine carbonitrile compound demonstrated potential as an insensitive high explosive, showcasing properties such as thermal stability and insensitivity to impact, friction, and electrical discharge (Snyder et al., 2017).
Catalyst Activation : Triazole-based organochalcogen ligand complexes were used in catalyst activation for reactions like transfer hydrogenation. These complexes show varied coordination modes and potential applications in catalysis and photochemistry (Saleem et al., 2014).
Mechanism of Action
Target of Action
Triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
It’s worth noting that triazole compounds generally work by blocking 14-α-demethylation, which leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
The inhibition of ergosterol biosynthesis is a common pathway affected by triazole compounds .
Result of Action
The disruption of fungal membranes due to the accumulation of 14-α-methyl-steroids is a known result of the action of triazole compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-methyl-1H-1,2,4-triazole-3-carbonitrile. For instance, triazole compounds are known for their strong stability under thermal and acid conditions . They are also insensitive to redox, hydrolysis, and enzymatic hydrolase .
Properties
IUPAC Name |
1-methyl-1,2,4-triazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-3-6-4(2-5)7-8/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGDSZZTEJTGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142927-05-6 | |
Record name | 1-methyl-1H-1,2,4-triazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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